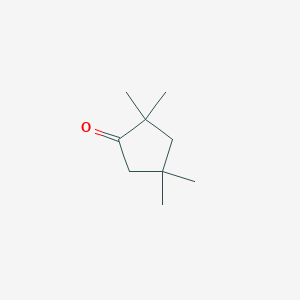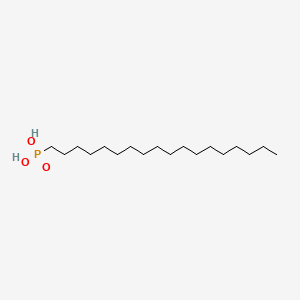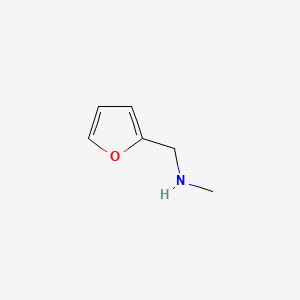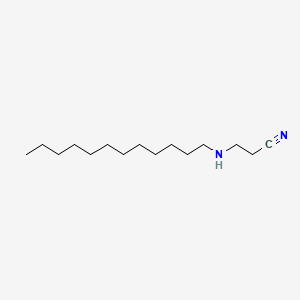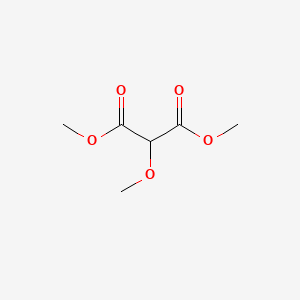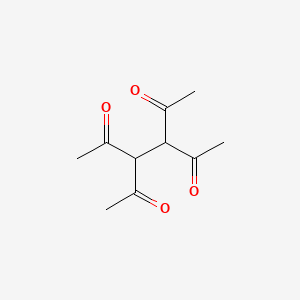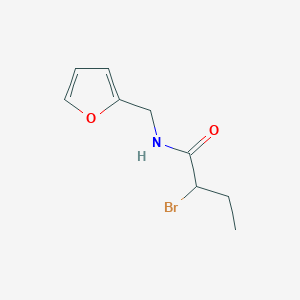![molecular formula C7H8N2O4 B1294033 [3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1170089-42-5](/img/structure/B1294033.png)
[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with a molecular weight of 184.15 . It is used in scientific research and exhibits high burstiness and perplexity, enabling its application in diverse studies, such as drug development, organic synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure of “[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” is represented by the Inchi Code:1S/C7H8N2O4/c1-13-7(12)5-2-3-9(8-5)4-6(10)11/h2-3H,4H2,1H3,(H,10,11) .
Scientific Research Applications
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Method : The synthesis of indole derivatives involves the Larock cyclization of certain compounds .
- Results : The research has led to the development of novel methods of synthesis for this significant ring system .
-
D-Amino Acid Oxidase (DAO) Inhibition
- Field : Biochemistry
- Application : 3-Methylpyrazole-5-carboxylic acid, a similar compound to the one you mentioned, is a potent and selective DAO inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Method : The compound is used to inhibit DAO, thus preventing formalin-induced tonic pain .
- Results : The compound has shown to be effective in preventing formalin-induced tonic pain .
-
Suzuki-Miyaura Cross Coupling Reaction
- Field : Organic Chemistry
- Application : The Suzuki-Miyaura cross-coupling reaction is a type of organic reaction, where the coupling of an organoboron compound (boronic acid) and a halide compound occurs with the aid of a palladium catalyst and a base .
- Method : The reaction involves the use of a palladium catalyst and a base, along with the organoboron compound and the halide .
- Results : This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
-
D-Amino Acid Oxidase (DAO) Inhibition
- Field : Biochemistry
- Application : 3-Methylpyrazole-5-carboxylic acid, a similar compound to the one you mentioned, is a potent and selective DAO inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Method : The compound is used to inhibit DAO, thus preventing formalin-induced tonic pain .
- Results : The compound has shown to be effective in preventing formalin-induced tonic pain .
-
Synthesis of Selected Alkaloids
- Field : Organic Chemistry
- Application : The synthesis of selected alkaloids involves the use of indole derivatives as prevalent moieties .
- Method : The synthesis involves the Larock cyclization of certain compounds .
- Results : The research has led to the development of novel methods of synthesis for this significant ring system .
-
D-Amino Acid Oxidase (DAO) Inhibition
- Field : Biochemistry
- Application : 3-Methylpyrazole-5-carboxylic acid, a similar compound to the one you mentioned, is a potent and selective DAO inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Method : The compound is used to inhibit DAO, thus preventing formalin-induced tonic pain .
- Results : The compound has shown to be effective in preventing formalin-induced tonic pain .
properties
IUPAC Name |
2-(3-methoxycarbonylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-7(12)5-2-3-9(8-5)4-6(10)11/h2-3H,4H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLOYPUWGNSGSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid | |
CAS RN |
1170089-42-5 |
Source


|
| Record name | 2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

